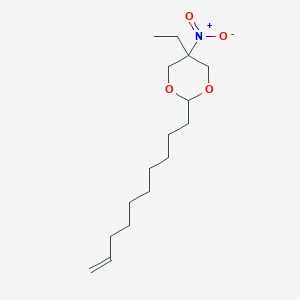
2-Dec-9-enyl-5-ethyl-5-nitro-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Dec-9-enyl-5-ethyl-5-nitro-1,3-dioxane is an organic compound with the molecular formula C16H29NO4. It is characterized by its unique structure, which includes a dioxane ring substituted with a decenyl group, an ethyl group, and a nitro group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dec-9-enyl-5-ethyl-5-nitro-1,3-dioxane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a decenyl alcohol with ethyl nitrite in the presence of an acid catalyst to form the nitro group. The reaction conditions often include moderate temperatures and controlled pH to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and the reaction is monitored for optimal yield. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Dec-9-enyl-5-ethyl-5-nitro-1,3-dioxane can undergo several types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The dioxane ring can undergo substitution reactions where one of the substituents is replaced by another group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions may involve reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, alkoxide)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine, while oxidation may yield nitroso compounds .
Scientific Research Applications
2-Dec-9-enyl-5-ethyl-5-nitro-1,3-dioxane has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-Dec-9-enyl-5-ethyl-5-nitro-1,3-dioxane involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can affect cellular processes. The dioxane ring and other substituents may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Dec-9-enyl-5-ethyl-4-propyl-1,3-dioxane: Similar structure but with a propyl group instead of a nitro group.
2-Dec-9-enyl-5-ethyl-5-nitro-1,3-dioxane: Variants with different substituents on the dioxane ring .
Uniqueness
This compound is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity compared to similar compounds. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
5445-63-6 |
|---|---|
Molecular Formula |
C16H29NO4 |
Molecular Weight |
299.41 g/mol |
IUPAC Name |
2-dec-9-enyl-5-ethyl-5-nitro-1,3-dioxane |
InChI |
InChI=1S/C16H29NO4/c1-3-5-6-7-8-9-10-11-12-15-20-13-16(4-2,14-21-15)17(18)19/h3,15H,1,4-14H2,2H3 |
InChI Key |
GLRLOPXBFGWKAD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(COC(OC1)CCCCCCCCC=C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


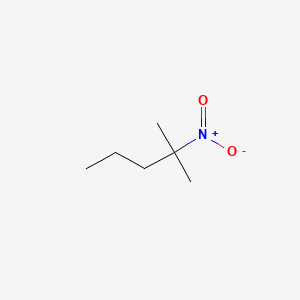
![8-Fluoronaphtho[1,2-c]furan-1,3-dione](/img/structure/B14743911.png)
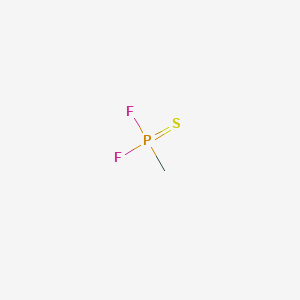
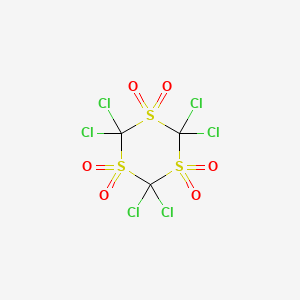
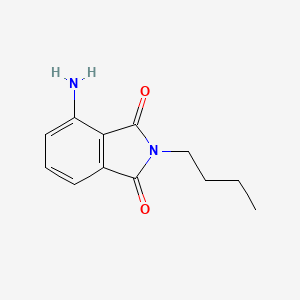
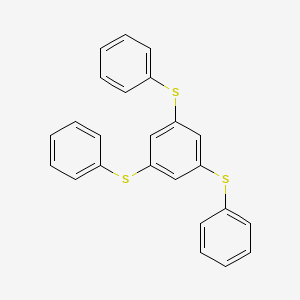
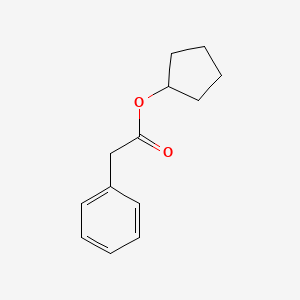

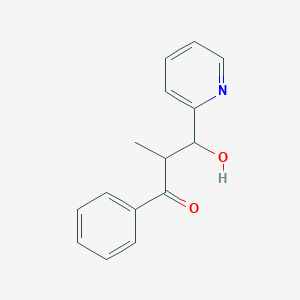
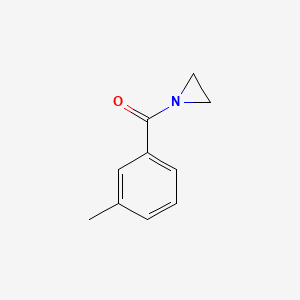

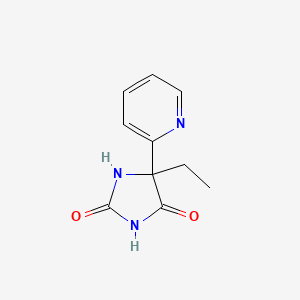
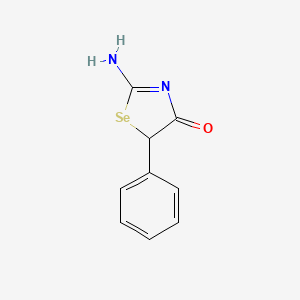
![Bicyclo[3.3.2]decane](/img/structure/B14743997.png)
